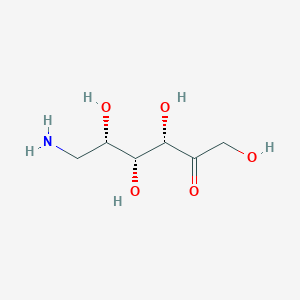

6-amino-6-deoxy-L-sorbose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-6-deoxy-L-sorbose is a useful research compound. Its molecular formula is C6H13NO5 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The production of 6-amino-6-deoxy-L-sorbose typically involves the microbiological oxidation of 1-amino-1-deoxy-D-glucitol using aerobic microorganisms. This process has been optimized to yield high concentrations of the compound in a relatively short time. For instance, a study indicated that under optimal conditions, the fermentation process could yield approximately 3.7 g/L of this compound after just seven hours of incubation .

Production Process Overview

| Step | Description |

|---|---|

| Substrate | 1-amino-1-deoxy-D-glucitol |

| Microorganisms | Aerobic bacteria (e.g., Gluconobacter oxydans) |

| Conditions | pH regulation, temperature control (e.g., 28 °C), and oxygen supply |

| Yield | Up to 3.7 g/L in optimized conditions |

Biological Activities

This compound exhibits various biological activities, making it valuable in medicinal chemistry.

Inhibition of Saccharase

Research has demonstrated that this compound can inhibit saccharase activity from pig small intestine mucosa, which highlights its potential as an anti-diabetic agent. The concentration required for 50% inhibition was determined to be around 1.2 mM .

Precursor for Pharmaceutical Compounds

It serves as a precursor for the synthesis of miglitol, an oral anti-diabetic medication that inhibits carbohydrate absorption by blocking enzymes like saccharase. The regioselective oxidation of N-2-hydroxyethyl-glucamine leads to the formation of 6-(N-hydroxyethyl)-amino-6-deoxy-L-sorbofuranose, a crucial intermediate in miglitol production .

Case Study: Synthesis of Miglitol

A study conducted on the biosynthesis of miglitol intermediates involved enhancing the activity of D-sorbitol dehydrogenase through genetic modifications in Gluconobacter oxydans. The engineered strain achieved a production yield of 53.6 g/L of 6-(N-hydroxyethyl)-amino-6-deoxy-L-sorbofuranose within 36 hours, indicating the potential for industrial applications .

Case Study: Antioxidative Properties

Another investigation focused on the antioxidative properties of derivatives synthesized from this compound. These derivatives demonstrated significant radical scavenging activities, suggesting their potential use in developing antioxidant therapies .

Potential Applications

- Pharmaceutical Industry : As a precursor for anti-diabetic drugs like miglitol.

- Nutraceuticals : Potential use in dietary supplements due to its inhibitory effects on carbohydrate absorption.

- Biochemical Research : Utilized in studies exploring enzyme inhibition and metabolic pathways.

Eigenschaften

Molekularformel |

C6H13NO5 |

|---|---|

Molekulargewicht |

179.17 g/mol |

IUPAC-Name |

(3S,4R,5S)-6-amino-1,3,4,5-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2,7H2/t3-,5+,6+/m0/s1 |

InChI-Schlüssel |

AOPNPKRMTASTLC-OTWZMJIISA-N |

Isomerische SMILES |

C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)N |

Kanonische SMILES |

C(C(C(C(C(=O)CO)O)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.